Pyreno(2,1-b)furan
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Overview
Description
Pyreno(2,1-b)furan is a polycyclic aromatic hydrocarbon that incorporates a furan ring fused to a pyrene moiety. This compound is of significant interest due to its unique photophysical properties, including intense fluorescence and two-photon absorption, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .
Scientific Research Applications
Pyreno(2,1-b)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .
Comparison with Similar Compounds
- Pyreno(2,1-b)thiophene
- Pyreno(2,1-b)pyridine
- Pyreno(2,1-c)pyridine
- Pyreno(1,2-b)pyridine
Comparison: Pyreno(2,1-b)furan is unique due to its incorporation of a furan ring, which imparts distinct photophysical properties compared to its thiophene and pyridine analogs. The furan ring enhances the compound’s fluorescence and two-photon absorption capabilities, making it particularly valuable for applications in bioimaging and optoelectronics .
Properties
CAS No. |
96918-24-0 |
---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H |
InChI Key |
ZBQZFRCGVXEYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2 |
Origin of Product |
United States |
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